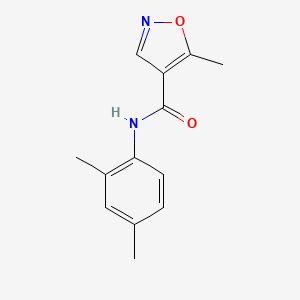
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a combination of pyrazole and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate. Finally, the cyclization of this intermediate with hydrazine hydrate yields the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)Imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyrazole-triazole combination.
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Contains a similar pyrazole ring but differs in the overall structure and functional groups.
Uniqueness
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
62537-96-6 |
|---|---|
Molekularformel |
C12H10ClN5 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H10ClN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
KJAIVUHPIWWAJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


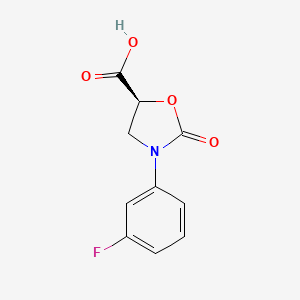
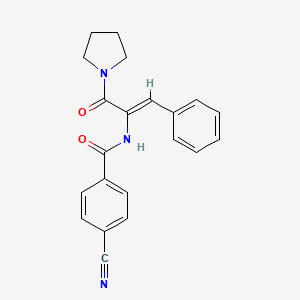
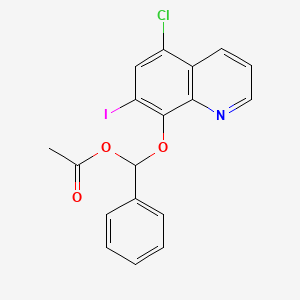
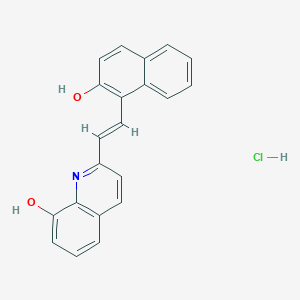
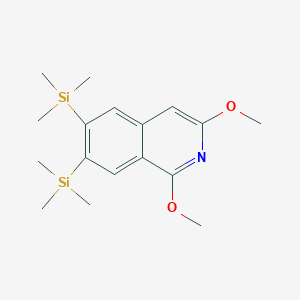
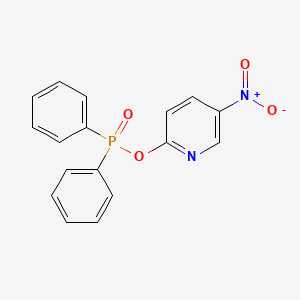
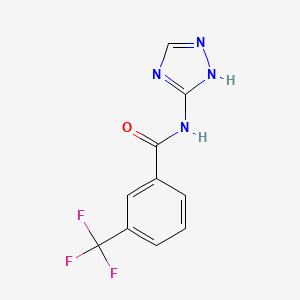
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
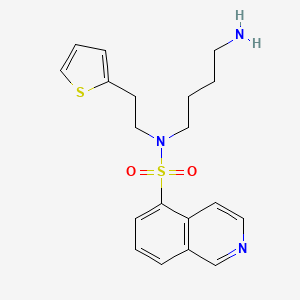
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
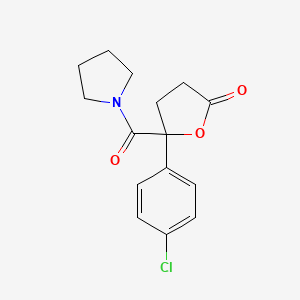
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
